molecular formula C9H5ClN2O2 B3386331 6-Chloro-5-nitroisoquinoline CAS No. 72677-91-9

6-Chloro-5-nitroisoquinoline

Cat. No. B3386331
CAS RN: 72677-91-9
M. Wt: 208.6 g/mol
InChI Key: BPLBUNQXZPZQNY-UHFFFAOYSA-N
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Description

6-Chloro-5-nitroisoquinoline is a chemical compound with the CAS Number: 72677-91-9 . It has a molecular weight of 208.6 and its IUPAC name is 6-chloro-5-nitroisoquinoline . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-nitroisoquinoline is 1S/C9H5ClN2O2/c10-8-2-1-6-5-11-4-3-7 (6)9 (8)12 (13)14/h1-5H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Chloro-5-nitroisoquinoline is a powder that is stored at room temperature . It has a molecular weight of 208.6 and its IUPAC name is 6-chloro-5-nitroisoquinoline .

Scientific Research Applications

Pharmaceutical Research

6-Chloro-5-nitroisoquinoline is a type of quinoline derivative . Quinoline derivatives are widely used in the field of medicine . They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Antimicrobial Activity

Most quinoline derivatives, including 6-Chloro-5-nitroisoquinoline, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Research

Quinoline derivatives, including 6-Chloro-5-nitroisoquinoline, have been found to have anticancer properties . They are used extensively in the treatment of various types of cancer .

DNA Synthesis Inhibition

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Chemical Synthesis

6-Chloro-5-nitroisoquinoline is used in the synthesis of various chemical compounds . For example, it reacted with vinylmagnesium bromide to form a number of pyrroloisoquinolines .

Mutagenic and Chromosome-Damaging Activities

5-Nitroisoquinoline derivatives, which include 6-Chloro-5-nitroisoquinoline, were evaluated for mutagenic (MUT) and chromosome-damaging (CHR) activities by the Salmonella test .

Safety and Hazards

The safety information for 6-Chloro-5-nitroisoquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

6-chloro-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBUNQXZPZQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308764
Record name 6-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitroisoquinoline

CAS RN

72677-91-9
Record name 6-Chloro-5-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72677-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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